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Compound of Interest

Compound Name: 3-Methoxy-5-methylphenol

Cat. No.: B015851 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-Methoxy-5-
methylphenol (CAS RN: 3209-13-0), a key intermediate in organic synthesis.[1] The document

is intended for researchers, scientists, and professionals in drug development, offering a

comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Molecular Structure and Properties
Systematic Name: 3-Methoxy-5-methylphenol

Synonyms: 5-Methoxy-m-cresol, Orcinol monomethyl ether[2]

Molecular Formula: C₈H₁₀O₂[1]

Molecular Weight: 138.17 g/mol [1]

Spectroscopic Data
The structural elucidation of 3-Methoxy-5-methylphenol is achieved through the combined

application of NMR, IR, and MS techniques. Each method provides unique insights into the

molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.[1]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their

neighboring environments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.2-6.4 Multiplet 3H
Aromatic Protons (H-

2, H-4, H-6)

~4.5-5.5 Singlet (broad) 1H
Phenolic Hydroxyl

Proton (-OH)

~3.75 Singlet 3H
Methoxy Protons (-

OCH₃)

~2.25 Singlet 3H Methyl Protons (-CH₃)

Table 1: Predicted ¹H

NMR Spectroscopic

Data for 3-Methoxy-5-

methylphenol.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
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Chemical Shift (δ) ppm Assignment

~161 C-O (Methoxy)

~159 C-O (Phenolic)

~141 C-C (Methyl-substituted)

~107 Aromatic CH

~102 Aromatic CH

~99 Aromatic CH

~55 Methoxy Carbon (-OCH₃)

~21 Methyl Carbon (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

for 3-Methoxy-5-methylphenol.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3600-3200 (broad) O-H stretch Phenolic -OH

3100-3000 C-H stretch Aromatic C-H

2960-2850 C-H stretch Aliphatic C-H

1600-1450 C=C stretch Aromatic Ring

1275-1200 C-O stretch Aryl Ether

1150-1085 C-O stretch Phenol

Table 3: Characteristic IR

Absorption Bands for 3-

Methoxy-5-methylphenol.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its elemental composition.[1]

m/z Ratio Interpretation

138 Molecular Ion [M]⁺

123 [M - CH₃]⁺

109 [M - CH₂O + H]⁺ or [M - C₂H₅]⁺

107 [M - OCH₃]⁺

Table 4: Key Mass Spectrometry Fragmentation

Data for 3-Methoxy-5-methylphenol.[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Instrumentation: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300).[3][4]

Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d

(CDCl₃).[5]

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[4]

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H

NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]
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Sample Preparation: For solid samples, a KBr disc or nujol mull can be prepared.

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CHCl₃) and a thin film

cast onto a salt plate (e.g., NaCl or KBr).[3][5]

Data Acquisition: A background spectrum is first collected. The sample spectrum is then

recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically

subtracted.

Mass Spectrometry
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly

used for volatile compounds like 3-Methoxy-5-methylphenol.[1] High-Resolution Mass

Spectrometry (HRMS) can be performed using techniques like ESI-QTOF for accurate mass

determination.[3]

GC-MS Protocol:

Sample Introduction: A dilute solution of the sample is injected into the GC inlet.

Chromatographic Separation: The sample is vaporized and separated on a capillary

column (e.g., SOLGel-Wax).[6] The oven temperature is programmed to elute the

components.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

and detected.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of an organic compound like 3-Methoxy-5-methylphenol.
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Caption: Workflow for Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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